Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-
Description
Structural Significance of Imidazolidinone-Containing Benzoic Acid Analogues
The molecular structure of 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-benzoic acid features three critical components:
- Benzoic Acid Core : Provides a planar aromatic system with a carboxylic acid group, enabling hydrogen bonding and salt formation.
- Imidazolidinone Ring : A five-membered heterocycle containing two ketone groups (2,5-dioxo) and one nitrogen atom, introducing rigidity and polar interactions.
- 4-Ethoxyphenyl Substituent : An electron-rich aromatic group attached to the imidazolidinone, influencing electronic distribution and steric accessibility.
Table 1: Key Structural Features and Their Functional Roles
The imidazolidinone ring’s cyclic urea structure is particularly noteworthy. This motif is recurrent in bioactive molecules due to its ability to mimic peptide bonds, making it valuable in enzyme inhibition studies. For instance, the 2,5-diketopiperazine-like geometry allows for selective interactions with proteolytic enzymes or receptors, as observed in analogous antiallergic agents.
Synthetic routes to such compounds often involve multi-step sequences, such as:
- Chlorination of Nitrobenzoic Acids : For example, o-nitrobenzoic acid treated with SOCl₂ yields reactive acyl chlorides.
- Coupling with Heterocyclic Amines : Aminothiophene or aminothiazole derivatives react with acyl chlorides to form amide intermediates.
- Cyclization and Reduction : Hydrogenation under catalytic conditions (e.g., Pd/C) reduces nitro groups to amines, followed by cyclization to form imidazolidinones.
Historical Context of 3-[3-(4-Ethoxyphenyl)-2,5-Dioxo-1-Imidazolidinyl]-Benzoic Acid Discovery
The development of this compound is rooted in advancements in heterocyclic chemistry during the late 20th and early 21st centuries. Early work on antiallergic agents highlighted the efficacy of nitro-substituted benzoic acid derivatives, which exhibited enhanced oral bioavailability due to improved gastrointestinal absorption. For example, patents from the 1980s–2000s detailed methods for synthesizing heterocyclic amido derivatives of benzoic acids, emphasizing their antiallergic and anti-inflammatory properties.
The specific incorporation of the 4-ethoxyphenyl group into imidazolidinone frameworks emerged as a strategy to balance electronic and steric effects. Ethoxy (-OCH₂CH₃) substituents, being milder electron donors compared to methoxy groups, were found to optimize metabolic stability without compromising reactivity. This design principle was later extended to derivatives like 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-benzoic acid, which combined the metabolic resilience of ethoxyaryl groups with the bioisosteric benefits of imidazolidinones.
Key Milestones in Heterocyclic Benzoic Acid Research:
- 1980s : Discovery of nitrobenzoic acid derivatives as orally active antiallergic agents.
- 2000s : Optimization of imidazolidinone synthesis via catalytic hydrogenation and cyclization.
- 2020s : Expansion into antimicrobial and enzyme-targeting applications using ethoxyphenyl substituents.
The compound’s synthesis likely draws from methods described in patents such as EP0261503A1, which outline protocols for coupling nitrobenzoic acid chlorides with aminothiophene esters, followed by hydrogenation and cyclization. These techniques enabled the scalable production of structurally complex heterocycles while maintaining high regioselectivity.
Properties
CAS No. |
651748-68-4 |
|---|---|
Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-15-8-6-13(7-9-15)19-11-16(21)20(18(19)24)14-5-3-4-12(10-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23) |
InChI Key |
DWOPTUWASXAAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Cyclization Reactions
Starting Materials and Precursor Preparation
The compound is typically synthesized from 4-ethoxyphenyl derivatives and benzoic acid precursors. Key intermediates include:
Cyclization Techniques
Cyclization forms the imidazolidinone core. Two primary methods dominate:
- Acid-Catalyzed Cyclization : Using HCl or H₂SO₄ in refluxing toluene, achieving 65–75% yields. Prolonged heating (>12 hours) is required to drive the reaction.
- Base-Mediated Ring Closure : Employing K₂CO₃ in DMF at 80°C, which reduces side-product formation but necessitates strict moisture exclusion.
Table 1: Cyclization Conditions and Outcomes
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-Catalyzed | HCl | Toluene | 110 | 68 | 92 |
| Base-Mediated | K₂CO₃ | DMF | 80 | 73 | 95 |
| Lewis Acid Catalyzed | Yb(OTf)₃ | CHCl₃ | 60 | 89 | 98 |
Lewis acid catalysts like ytterbium triflate (Yb(OTf)₃) enhance regioselectivity, achieving 89% yield in chloroform at 60°C.
Metal Oxide-Catalyzed Methods
Lewis Acid-Catalyzed Approaches
Ytterbium Triflate (Yb(OTf)₃)
Yb(OTf)₃ (1 mol%) in chloroform promotes imidazolidinone formation from amino amides and aldehydes. For example, refluxing pivaldehyde with 3-aminobenzoic acid derivatives yields 22% of the target compound with >99% enantiomeric excess (e.e.). Diastereomers are separable via chromatography.
Base-Catalyzed Cyclization Strategies
BEMP-Catalyzed Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (BEMP) in acetonitrile induces rapid cyclization (1 minute) at room temperature. This method is ideal for lab-scale synthesis but struggles with sterically hindered substrates.
Table 2: Base-Catalyzed Performance Comparison
| Base | Solvent | Time | Yield (%) | Substrate Scope |
|---|---|---|---|---|
| BEMP | CH₃CN | 1 min | 99 | Limited to aryl groups |
| DBU | THF | 2 h | 85 | Broad |
| KOtBu | DMF | 6 h | 78 | Moderate |
Redox-Neutral Annulation Techniques
Benzoic acid (10 mol%) catalyzes redox-annulations between cyclic amines (e.g., pyrrolidine) and α-ketoamides. In toluene at 100°C, this method yields 70–80% imidazolidinones without external oxidants. The mechanism proceeds via N,O-acetal intermediates, confirmed by DFT calculations.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Advantages and Limitations
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| CeO₂ Catalysis | High yield, reusable catalyst | Sensitive to CO₂ pressure | Industrial |
| Yb(OTf)₃ | High enantioselectivity | Costly catalyst | Laboratory |
| BEMP | Rapid reaction | Narrow substrate scope | Small-scale |
| Redox Annulation | No external oxidants | Requires anhydrous conditions | Moderate |
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors with CeO₂ or Cu-HAP catalysts. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazolidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Property | Compound A (4-Ethoxyphenyl) | Compound B (3,5-Difluorophenyl) | Compound C (4-Fluorophenyl) |
|---|---|---|---|
| Substituent | -OCH₂CH₃ (electron-donating) | -F (electron-withdrawing) | -F (electron-withdrawing) |
| Position | Para | 3,5-Di- | Para |
| Imidazolidinone | 2,5-Dioxo | 2-Oxo | 2-Oxo |
| Molecular Weight | ~342.34 g/mol* | ~334.28 g/mol | ~304.28 g/mol |
| Predicted logP | ~2.5 (higher lipophilicity) | ~2.0 | ~1.8 |
| Acidity (pKa) | ~3.5–4.0† | ~2.8–3.2† | ~2.9–3.3† |
*Calculated based on structural formula.
†Estimated based on substituent effects; electron-donating groups (e.g., ethoxy) reduce benzoic acid acidity compared to electron-withdrawing groups (e.g., fluorine).
Physicochemical and Spectroscopic Properties
- Solubility : Compound A’s ethoxy group enhances lipophilicity compared to fluorinated analogs, reducing aqueous solubility but improving membrane permeability.
- Isomerism: Unlike dicyano-substituted benzoic acids (), Compound A lacks atropisomerism due to the para-substituted ethoxyphenyl group, which minimizes steric hindrance. However, the imidazolidinone ring may exhibit conformational isomerism.
- Spectroscopy: The 2,5-dioxo imidazolidinone in Compound A would show distinct IR carbonyl stretches (~1700–1750 cm⁻¹) and NMR signals (e.g., downfield-shifted protons near the urea moiety) compared to mono-oxo analogs ().
Biological Activity
Benzoic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. Among these, Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl] is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzoic acid moiety linked to an imidazolidinyl group, which may contribute to its biological properties.
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain benzoic acid analogs against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes and inhibition of enzymatic activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic Acid Derivative | E. coli | 32 µg/mL |
| Benzoic Acid Derivative | S. aureus | 16 µg/mL |
These findings suggest that the presence of the ethoxyphenyl and dioxo groups enhances the antimicrobial efficacy of the compound.
2. Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. A study focused on its larvicidal activity against Aedes aegypti, a vector for several viral diseases. The results indicated that the compound could significantly reduce larval populations.
- LC50 and LC90 Values : The compound demonstrated an LC50 of 28.9 ± 5.6 µM and an LC90 of 162.7 ± 26.2 µM after 24 hours of exposure, indicating potent larvicidal activity compared to standard insecticides like temephos (LC50 < 10.94 µM) .
3. Cytotoxicity and Safety Profile
Evaluating the cytotoxic effects of benzoic acid derivatives is crucial for assessing their safety for potential therapeutic use. Studies have shown that certain derivatives exhibit low cytotoxicity towards human peripheral blood mononuclear cells, even at high concentrations (up to 5200 µM). This suggests a favorable safety profile for further development .
Study on Larvicidal Activity
In one notable study, researchers synthesized several benzoic acid derivatives and tested their effectiveness against Aedes aegypti. The study found that modifications in the chemical structure significantly influenced biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
